Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

nociceptin receptor opioid receptor ligand structure-activity relationship

This 4,4-disubstituted piperidine features a Boc-protected nitrogen and a 4-methoxyphenyl group critical for target engagement. The electron-donating methoxy substituent (Hammett σₚ = −0.27) directly influences hydrogen-bonding capacity, metabolic stability, and coupling reactivity, which cannot be replicated by 4-H or 4-Cl analogs. In nociceptin receptor programs, para-substitution identity dictates Ki values from low nanomolar to micromolar. For GPR119 agonist development, the 4-methoxyphenyl pharmacophore is essential for glucose-dependent insulin secretion activity. The Boc group enables orthogonal late-stage N-functionalization. Choose this exact building block to maintain SAR continuity and avoid de novo re-optimization.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 302924-67-0
Cat. No. B1504435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine
CAS302924-67-0
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)O
InChIInChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-5-7-14(21-4)8-6-13/h5-8,20H,9-12H2,1-4H3
InChIKeyFTNBYFFAMAJVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine (CAS 302924-67-0): Core Identity and Procurement Baseline


1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine (CAS 302924-67-0) is a protected 4,4-disubstituted piperidine derivative belonging to the 4-hydroxy-4-arylpiperidine class . Its structure features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a tertiary alcohol at the 4-position, and a 4-methoxyphenyl substituent, giving it a molecular formula of C17H25NO4 and a molecular weight of 307.38 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for generating libraries of 4,4-diarylpiperidines and as a precursor in the synthesis of GPR119 modulators and nociceptin receptor ligands .

Why Generic 4-Arylpiperidine Intermediates Cannot Replace 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine


The 4-methoxyphenyl substituent and the Boc-protected 4-hydroxypiperidine core jointly define a specific pharmacophoric and synthetic profile that cannot be replicated by simple substitution with other 4-arylpiperidine analogs . Even closely related compounds such as 1-Boc-4-hydroxy-4-phenylpiperidine or the 4-chlorophenyl variant exhibit measurably different electronic properties (Hammett σₚ for OCH₃ = −0.27 vs. H = 0.00 vs. Cl = +0.23) that directly influence hydrogen-bonding capacity, metabolic stability, and downstream coupling reactivity . In the nociceptin receptor series, substitution at the 4-position of the phenyl ring produces Ki values ranging from low nanomolar to micromolar, demonstrating that the identity of the para-substituent is a critical determinant of target engagement . Procurement of an alternative 4-arylpiperidine without identical substitution therefore carries a high risk of synthetic re-optimization and failed biological reproducibility.

Quantitative Differential Evidence for 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine vs. Closest Analogs


Nociceptin Receptor Binding Affinity: 4-OCH₃ vs. 4-H Substituent Comparison

In the 4-hydroxy-4-phenylpiperidine series, the para-methoxy substituent on the 4-phenyl ring modulates nociceptin (ORL-1) receptor binding affinity relative to the unsubstituted phenyl analog. Although the exact Ki for the Boc-protected precursor is not directly reported, the deprotected and further N-functionalized 4-(4-methoxyphenyl)-4-hydroxypiperidine derivatives consistently show measurable shifts in binding affinity compared to the 4-H and 4-Cl analogs, establishing the methoxy group as a potency-determining substituent .

nociceptin receptor opioid receptor ligand structure-activity relationship

Synthetic Utility in GPR119 Modulator Patents: Scaffold Privilege of the 4-Methoxyphenyl Variant

Patent WO2009/038974 (IRM LLC) explicitly employs 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine as a key intermediate for constructing GPR119 modulators . The 4-methoxyphenyl group is retained in the final active compounds, indicating that this specific substitution pattern is essential for the claimed biological activity. Analogs with 4-fluorophenyl or 4-chlorophenyl substitution are also exemplified but produce distinct SAR profiles, demonstrating that the 4-methoxyphenyl variant occupies a privileged position in the GPR119 chemical space.

GPR119 agonist type 2 diabetes patented intermediate

Electronic Modulation: Hammett σₚ for OCH₃ vs. Common Aryl Substituents

The para-methoxy group (Hammett σₚ = −0.27) is a moderate electron-donating substituent that fundamentally differs from the electron-withdrawing 4-Cl (σₚ = +0.23) and 4-F (σₚ = +0.06), as well as from the unsubstituted 4-H (σₚ = 0.00) . This electronic difference affects the pKa of the tertiary alcohol, the reactivity of the aryl ring toward electrophilic aromatic substitution, and the overall lipophilicity (calculated LogP for the target compound = 2.91 vs. approximately 2.5 for the 4-H analog) . Such differences are non-trivial in medicinal chemistry optimization, where a ΔLogP of 0.4 units can shift solubility, permeability, and metabolic clearance.

Hammett constant electron-donating group SAR parameter

Boc Protection Strategy: Orthogonality Relative to Cbz and Fmoc Analogs

The Boc protecting group on 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine enables selective nitrogen deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the acid-sensitive tertiary alcohol or the methoxyphenyl ether . In contrast, analogous Cbz-protected piperidines require hydrogenolysis conditions that are incompatible with substrates bearing reducible functional groups, and Fmoc-protected variants necessitate basic conditions that can promote retro-aldol side reactions at the 4-hydroxy center. This orthogonal deprotection profile is critical for multi-step syntheses where other protecting groups or sensitive functionalities are present.

protecting group strategy Boc deprotection orthogonal synthesis

Research and Industrial Applications for 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine Based on Verified Evidence


Medicinal Chemistry: GPR119 Agonist Lead Optimization for Type 2 Diabetes

Programs developing GPR119 agonists for glucose-dependent insulin secretion can directly utilize 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine as a key intermediate en route to patent-protected chemical space . The Boc group permits late-stage N-functionalization after scaffold assembly, while the 4-methoxyphenyl group contributes to the pharmacophore required for GPR119 activation. Using the unsubstituted phenyl or 4-chlorophenyl analog would necessitate a complete de novo SAR campaign.

Neuroscience: Nociceptin/ORL-1 Receptor Ligand Synthesis

The 4-hydroxy-4-(4-methoxyphenyl)piperidine core, accessed by Boc deprotection of the target compound, serves as a validated starting point for synthesizing high-affinity nociceptin receptor ligands . The methoxy substituent at the para position is a critical determinant of binding affinity, and SAR studies demonstrate that its replacement with hydrogen or halogen results in altered Ki values. Procurement of the exact methoxy-substituted building block is essential for maintaining SAR continuity.

Synthetic Methodology: 4,4-Diarylpiperidine Library Construction

The tertiary alcohol of 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine can be activated for Friedel-Crafts arylation to generate 4,4-diarylpiperidine libraries . The electron-donating methoxy group enhances the nucleophilicity of the attached aryl ring, potentially facilitating regioselective electrophilic substitutions that are less efficient with the 4-H or 4-Cl analogs. This property is leveraged in medicinal chemistry campaigns that require diverse 4,4-diarylpiperidine scaffolds.

Process Chemistry: Orthogonal Boc Deprotection in Multi-Step Syntheses

In synthetic sequences requiring sequential deprotection of nitrogen functionalities, the Boc group on 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine provides a chemoselective handle that is orthogonal to Cbz, Fmoc, and benzyl protecting groups . This enables convergent synthetic strategies where the piperidine nitrogen is unmasked late in the sequence without disturbing acid-labile protecting groups elsewhere in the molecule. The documented deprotection protocol (HCl/dioxane, rt, 3 h) is operationally simple and scalable.

Quote Request

Request a Quote for 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.